Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate
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Overview
Description
Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives It features a benzo[d]thiazole moiety linked to an azetidine ring through an ether linkage, with an ethyl ester group attached to the azetidine nitrogen
Mechanism of Action
Target of Action
Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate is a derivative of benzothiazole, which has been found to have potent anti-tubercular activity . The primary target of this compound is likely to be the DprE1 enzyme , which is essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacterium .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound prevents the formation of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis , leading to its death . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzo[d]thiazole moiety is known to interact with enzymes like acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmitter levels . Additionally, this compound can bind to proteins involved in oxidative stress responses, potentially acting as an antioxidant .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound has been observed to influence gene expression, leading to the upregulation of genes associated with cell survival and the downregulation of pro-apoptotic genes . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in substrate affinity and catalytic efficiency . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and biotransformation . This compound can affect metabolic flux by altering the levels of key metabolites, thereby impacting overall metabolic homeostasis . Additionally, it may require specific cofactors for its metabolic activation and subsequent biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported across cell membranes, accumulating in specific cellular compartments . The compound’s distribution is influenced by its affinity for different tissues and its ability to bind to plasma proteins . These factors determine its localization and accumulation within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Etherification: The benzo[d]thiazole derivative is then reacted with an azetidine derivative in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.
Esterification: The final step involves the esterification of the azetidine nitrogen with ethyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the benzo[d]thiazole moiety.
Reduction: Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-ol.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate: Unique due to its combination of benzo[d]thiazole and azetidine moieties.
Benzo[d]thiazole Derivatives: Known for their biological activity, particularly in anticancer and antimicrobial applications.
Azetidine Derivatives: Used in the synthesis of various pharmaceuticals and materials.
Uniqueness
This compound stands out due to its dual functionality, combining the properties of both benzo[d]thiazole and azetidine rings
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-17-13(16)15-7-9(8-15)18-12-14-10-5-3-4-6-11(10)19-12/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULQDIQRJGNBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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